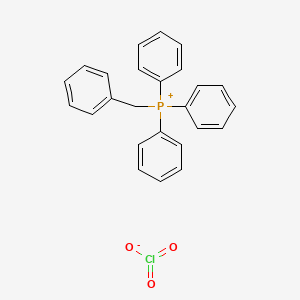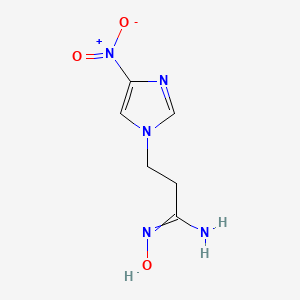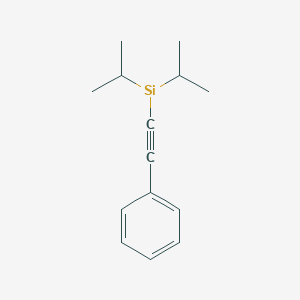![molecular formula C21H19N3O2S2 B14245206 N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide CAS No. 380366-85-8](/img/structure/B14245206.png)
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide is a chemical compound that belongs to the family of pyridine-2,6-dicarboxamide derivatives. These compounds are known for their significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .
Preparation Methods
The synthesis of N2,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with 2-(methylsulfanyl)aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Scientific Research Applications
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide has a wide range of scientific research applications:
Coordination Chemistry:
Biological Studies: The compound is used in the synthetic modeling of metalloenzyme active sites, aiding in the understanding of enzyme mechanisms and the development of enzyme inhibitors.
Sensing and Recognition: The compound is utilized in the development of sensors for detecting metal ions and other analytes due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of N2,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its pyridine and carboxamide groups. This coordination facilitates various catalytic processes and stabilizes reactive intermediates. The molecular targets include metal ions such as copper, nickel, and iron, which are essential for the compound’s catalytic and sensing applications .
Comparison with Similar Compounds
N~2~,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide is unique due to the presence of methylsulfanyl groups, which enhance its coordination ability and reactivity. Similar compounds include:
N,N’-Bis(2-pyridyl)pyridine-2,6-dicarboxamide: Lacks the methylsulfanyl groups, resulting in different coordination properties.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Contains pyrazine rings instead of phenyl rings, leading to variations in electronic properties and reactivity.
2,6-Bis(pyridine-2-carboxamido)pyridine: Similar structure but with pyridine rings, affecting its coordination chemistry and applications.
These comparisons highlight the unique features of N2,N~6~-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide, particularly its enhanced coordination ability and reactivity due to the methylsulfanyl groups.
Properties
CAS No. |
380366-85-8 |
|---|---|
Molecular Formula |
C21H19N3O2S2 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-N,6-N-bis(2-methylsulfanylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C21H19N3O2S2/c1-27-18-12-5-3-8-14(18)23-20(25)16-10-7-11-17(22-16)21(26)24-15-9-4-6-13-19(15)28-2/h3-13H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
GSJSDADKYZXNKW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


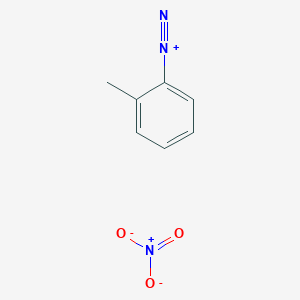
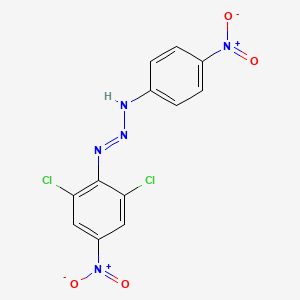

![S-[(Furan-2-yl)methyl] 3,7-dimethylocta-2,6-dienethioate](/img/structure/B14245143.png)
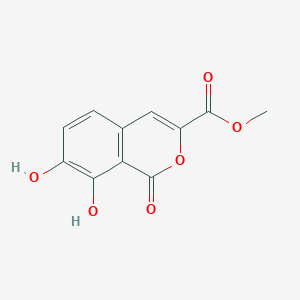
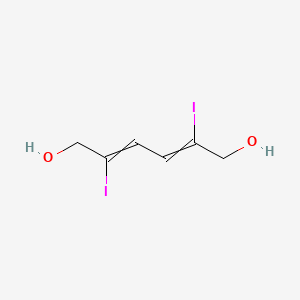
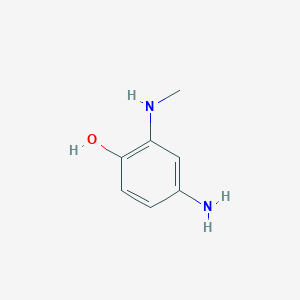
![4,4'-Bipyridinium, 1,1'-bis[2-(4-nitrophenyl)-2-oxoethyl]-, dibromide](/img/structure/B14245160.png)

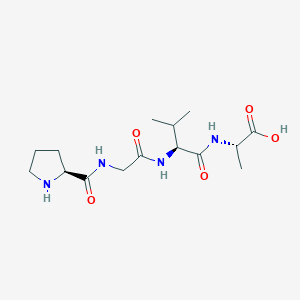
![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
